2-Amino-4,5-dimethylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMDLPDLKBEVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601879 | |
| Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111108-40-8 | |
| Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4,5-dimethylnicotinic Acid: A Predictive Approach
Notice to the Reader: The following technical guide addresses the chemical structure and properties of 2-Amino-4,5-dimethylnicotinic acid. It is critical to note that this compound is not extensively documented in publicly available scientific literature or commercial catalogs. Consequently, this guide employs a predictive and extrapolative methodology. The well-characterized analog, 2-Amino-4-methylnicotinic acid , serves as a foundational reference. All properties, spectra, and protocols for the target compound are theoretical predictions based on established principles of physical organic chemistry and known data from structurally similar molecules. This document is intended to guide research and development efforts, not to serve as a definitive record of established experimental values.
Introduction and Rationale for a Predictive Framework
In the landscape of drug discovery and materials science, substituted nicotinic acid derivatives are a cornerstone scaffold, valued for their versatile biological activities and synthetic accessibility. While many analogs have been thoroughly investigated, this compound remains an uncharted entity. This guide seeks to bridge this knowledge gap by constructing a robust, theoretical profile of the molecule.
As a Senior Application Scientist, the imperative is to blend established data with causal, first-principles reasoning. By anchoring our predictions to the experimentally verified data of 2-Amino-4-methylnicotinic acid, we can logically deduce the influence of an additional methyl group at the C5 position. This additional substituent is expected to modulate key physicochemical properties, including lipophilicity, solubility, and basicity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. This document provides researchers and drug development professionals with a comprehensive, albeit predictive, starting point for the synthesis, characterization, and potential application of this novel compound.
Molecular Structure and Chemical Identifiers
The foundational step in understanding a molecule is to define its structure and nomenclature. Below is a comparison between the reference compound, 2-Amino-4-methylnicotinic acid, and the target compound, this compound.
| Identifier | 2-Amino-4-methylnicotinic acid (Reference) | This compound (Predicted) |
| IUPAC Name | 2-amino-4-methylpyridine-3-carboxylic acid[1] | 2-amino-4,5-dimethylpyridine-3-carboxylic acid |
| Synonyms | 2-Amino-4-methyl-3-pyridinecarboxylic acid | 2-Amino-4,5-dimethyl-3-pyridinecarboxylic acid |
| CAS Number | 38076-82-3[1][2][3][4] | Not Assigned |
| Molecular Formula | C₇H₈N₂O₂[1][2][4] | C₈H₁₀N₂O₂ |
| Molecular Weight | 152.15 g/mol [1][2][4] | 166.18 g/mol |
| Canonical SMILES | CC1=C(C(=NC=C1)N)C(=O)O[1] | CC1=C(C(=C(C=N1)N)C)C(=O)O |
| InChI Key | VLGIIWGQCIFWPV-UHFFFAOYSA-N[1] | (Predicted) |
The addition of a methyl group at the C5 position increases the molecular weight and is expected to alter the electronic and steric environment of the pyridine ring.
Predicted Physicochemical Properties
The introduction of a second methyl group is predicted to have a measurable impact on the compound's physical and chemical properties. The following table contrasts the known properties of the reference compound with the predicted properties of the target molecule, with justifications provided for the predictions.
| Property | 2-Amino-4-methylnicotinic acid (Reference) | This compound (Predicted) | Justification for Prediction |
| Physical State | Crystalline solid[5] | Crystalline solid | Similar substituted pyridines are typically crystalline solids at room temperature. |
| Melting Point (°C) | Data not available | >200 (decomposes) | Amino acids generally have high melting points and tend to decompose upon heating.[5][6] The additional methyl group may slightly alter the crystal lattice energy, but the overall high melting point characteristic is expected to be retained. |
| Solubility | Soluble in water[5] | Moderately soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The additional nonpolar methyl group will increase the hydrophobic character, likely decreasing aqueous solubility compared to the mono-methylated analog. |
| pKa₁ (Carboxylic Acid) | ~2-3 | ~2-3.5 | The electronic effect of a second methyl group (weakly electron-donating) on the acidity of the distant carboxylic acid is expected to be minimal. |
| pKa₂ (Pyridinium N) | Data not available | ~5-6 | The electron-donating methyl groups will increase the electron density on the pyridine ring, making the ring nitrogen more basic (higher pKa) compared to unsubstituted 2-aminonicotinic acid. |
| logP (Octanol/Water) | 0.9 (Computed)[1] | ~1.4 | The addition of a methyl group typically increases the logP value by approximately 0.5 units, indicating increased lipophilicity. |
Proposed Synthetic Pathway
While no specific synthesis for this compound is documented, a plausible route can be designed based on established methodologies for related nicotinic acids, such as the synthesis of 2-aminonicotinic acid from quinoline or the modification of substituted pyridines.[7][8] A logical approach would start from a commercially available, appropriately substituted pyridine derivative.
A proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Step 1: Oxidation of 2,3-Lutidine.
-
Dissolve 2,3-lutidine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite, followed by a sodium bicarbonate wash to remove excess acid.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Lutidine N-oxide.
-
-
Step 2: Nitration of 2,3-Lutidine N-oxide.
-
Carefully add 2,3-Lutidine N-oxide to a mixture of fuming sulfuric acid and nitric acid at 0 °C.
-
Heat the mixture cautiously to 90 °C and maintain for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 4-Nitro-2,3-lutidine N-oxide.
-
-
Step 3 & 4: Reduction and Deoxygenation.
-
The reduction of the nitro group and deoxygenation of the N-oxide can sometimes be achieved in a single step using catalytic hydrogenation (e.g., H₂, Pd/C) or more classical methods. Alternatively, a two-step process is more controlled.
-
Reduce the nitro group using a reducing agent like iron powder in acetic acid or stannous chloride to yield 4-Amino-2,3-lutidine N-oxide.
-
Deoxygenate the N-oxide using a reagent such as phosphorus trichloride (PCl₃) in a chlorinated solvent to yield 4-Amino-2,3-lutidine.
-
-
Step 5: Regioselective Bromination.
-
Dissolve 4-Amino-2,3-lutidine in a solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) and stir at room temperature. The amino group directs bromination to the ortho position (C5).
-
Monitor the reaction by TLC. Upon completion, remove the solvent and purify by column chromatography to isolate 4-Amino-5-bromo-2,3-lutidine.
-
-
Step 6: Cyanation.
-
In a reaction vessel, combine 4-Amino-5-bromo-2,3-lutidine with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 140-160 °C for several hours (Rosenmund-von Braun reaction).
-
Cool the reaction, pour into an aqueous solution of ferric chloride and HCl to break down the copper complex, and then neutralize.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify to yield 4-Amino-5-cyano-2,3-lutidine.
-
-
Step 7: Hydrolysis to Carboxylic Acid.
-
Reflux the 4-Amino-5-cyano-2,3-lutidine in concentrated aqueous hydrochloric acid. This will hydrolyze the nitrile group to a carboxylic acid and, through a rearrangement, place the amino group at the C2 position.
-
Cool the solution and adjust the pH to the isoelectric point (predicted to be around 4-5) to precipitate the zwitterionic product.
-
Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound.
-
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. The following are predicted key features for this compound.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Proton: A singlet is expected for the C6-H proton, likely in the range of 7.5-8.0 ppm.
-
Amine Protons: A broad singlet corresponding to the two NH₂ protons, likely around 6.0-7.0 ppm.
-
Methyl Protons: Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃), expected in the range of 2.2-2.6 ppm.
-
Carboxylic Acid Proton: A very broad singlet for the COOH proton, typically downfield (>12 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon: A signal for the COOH carbon around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals for the pyridine ring carbons. The C2 carbon bearing the amino group would be significantly upfield, while the C3 carbon bearing the carboxyl group would be downfield.
-
Methyl Carbons: Two signals in the aliphatic region (15-25 ppm) for the two methyl carbons.
-
-
FT-IR (KBr Pellet):
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.
-
N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine N-H stretches.
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.
-
C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
Potential Biological Activity and Applications in Drug Development
Substituted aminonicotinic acids are privileged scaffolds in medicinal chemistry. While the specific activity of this compound is unknown, we can infer potential applications based on its structural features and the activities of related molecules.
-
Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. This compound could serve as a fragment or starting point for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Nicotinic Receptor Modulation: As a derivative of nicotinic acid, it could potentially interact with nicotinic acetylcholine receptors (nAChRs), which are targets for neurological disorders.[4]
-
Antibacterial Agents: The quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, feature a core heterocyclic structure. Novel amino acid derivatives have been explored for their antibacterial potential. The unique substitution pattern of this molecule could offer a new avenue for developing agents against drug-resistant bacteria.
-
Prodrug Development: The carboxylic acid and amino functionalities make this molecule an ideal candidate for use as a promoiety in prodrug design. Amino acids are often used to improve the solubility, permeability, and target-specificity of parent drugs.
The logical progression for evaluating this molecule would follow a standard drug discovery workflow.
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Thermodynamic stability of 2-Amino-4,5-dimethylnicotinic acid
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-4,5-dimethylnicotinic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a foundational pillar upon which the safety, efficacy, and shelf-life of a drug product are built. An API that is thermodynamically unstable is prone to degradation, potentially leading to loss of potency, the formation of toxic impurities, and altered bioavailability. This guide provides a comprehensive framework for the rigorous evaluation of the thermodynamic stability of this compound, a substituted pyridine derivative of interest. As a nicotinic acid analog, understanding its intrinsic stability is critical for its potential development as a therapeutic agent.[1]
This document moves beyond simple procedural lists to provide a self-validating system of protocols, grounded in authoritative science. We will explore the theoretical underpinnings of stability, detail the gold-standard experimental techniques for its characterization, and explain the causal links between experimental choices and the quality of data obtained.
Part 1: Theoretical and Computational Assessment of Stability
Thermodynamic stability is fundamentally described by the Gibbs free energy (ΔG) of a system.[2] A substance is considered stable under a given set of conditions if it resides in a low-energy state. The relationship ΔG = ΔH – TΔS, where ΔH is enthalpy and ΔS is entropy, governs this state.[3] Before embarking on empirical testing, computational methods can provide invaluable predictive insights into the molecule's energetic landscape.
Quantitative structure-property relationship (QSPR) models and Density Functional Theory (DFT) calculations have been effectively used to predict the thermodynamic properties of pyridine derivatives.[4] For this compound, DFT calculations at a level such as B3LYP/6-311G+(d,p) can be employed to calculate parameters like the Gibbs free energy of formation (ΔGf) and enthalpy of formation (ΔHf). These theoretical values serve as a crucial baseline, helping to rationalize experimental findings and guide the design of forced degradation studies. However, these predictions must be confirmed and quantified through rigorous experimental analysis.
Part 2: Empirical Determination of Thermodynamic Stability
A multi-faceted experimental approach is essential to build a complete stability profile. The primary techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a purpose-built Stability-Indicating High-Performance Liquid Chromatography (HPLC) method. The combination of these methods allows for a thorough investigation of both physical and chemical stability.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It provides critical data on melting point, enthalpy of fusion, glass transitions, and polymorphism—all of which are intimately linked to thermodynamic stability.[7][8] A sharp, high-temperature melting point coupled with a significant enthalpy of fusion generally suggests a stable crystalline lattice.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of measured transition temperatures and energy changes.[3]
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.
-
Method Parameters:
-
Temperature Range: Set the initial temperature to ambient (e.g., 25 °C) and ramp up to a temperature well above the expected melting point (e.g., 300 °C). A preliminary scouting run may be necessary to determine the approximate melting/decomposition range.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower rates (e.g., 2-5 °C/min) can provide better resolution of complex thermal events.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
-
Data Acquisition & Analysis: Initiate the temperature program and record the heat flow. The resulting thermogram is analyzed to determine:
-
Melting Point (T_m): The extrapolated onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, which quantifies the energy required to break the crystal lattice.
-
Polymorphic Transitions: The presence of any endothermic or exothermic events prior to melting may indicate solid-state phase transitions.[3]
-
Logical Workflow for DSC Analysis
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA is an essential technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[9][10] It precisely identifies the temperature at which degradation begins (onset temperature) and quantifies mass loss associated with desolvation, dehydration, or decomposition.[11][12] For this compound, TGA can reveal if decomposition occurs concurrently with melting, a critical piece of information for handling and formulation.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications, often using certified calcium oxalate and standard weights.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum). The larger sample size compared to DSC provides more accurate mass loss data.
-
Method Parameters:
-
Temperature Range: Heat the sample from ambient temperature to a point where all material has clearly decomposed (e.g., 600 °C).
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Atmosphere: Use a controlled atmosphere, typically inert (nitrogen) at 20-50 mL/min, to study intrinsic thermal stability without oxidation.
-
-
Data Acquisition & Analysis: Run the method and record the mass vs. temperature curve (thermogram). The first derivative of this curve (DTG) helps to identify the temperatures of maximum degradation rates. Key parameters to extract are:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Mass Loss Steps: Quantify the percentage of mass lost at each distinct step, which can correspond to the loss of solvent, water, or specific molecular fragments.[10]
-
Logical Workflow for TGA Analysis
Stability-Indicating HPLC Method: Quantifying Degradation Kinetics
While DSC and TGA probe thermal stability, a stability-indicating HPLC method is required to quantify the chemical stability of this compound over time and under specific stress conditions. The hallmark of such a method is its ability to separate the intact API from all potential degradation products, ensuring that the measurement of the API is accurate and free from interference.[13]
Experimental Protocol: HPLC Method Development and Forced Degradation
-
Chromatographic System & Conditions:
-
Column: A reverse-phase C18 column (e.g., 250mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13][14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is recommended to ensure separation of degradants with varying polarities. The aqueous phase should be buffered to a pH that provides good peak shape for the amphoteric analyte (e.g., pH 3.0 using phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV scan, likely around 230-270 nm).
-
Column Temperature: 30 °C to ensure reproducibility.
-
-
Forced Degradation (Stress) Studies:
-
Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to a range of stress conditions as mandated by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV/Vis light (ICH specified intensity) for a defined period.
-
-
Analyze samples at appropriate time points, alongside an unstressed control sample. The goal is to achieve 10-30% degradation to ensure that the method can adequately detect and separate the resulting impurities.[13]
-
-
Method Validation:
-
Specificity: Demonstrate that the API peak is free from interference from degradants (peak purity analysis using a photodiode array detector is essential).
-
Linearity, Accuracy, Precision: Validate these parameters across a suitable concentration range as per ICH Q2(R1) guidelines.
-
Logical Workflow for Stability-Indicating HPLC Analysis
Part 3: Data Synthesis and Interpretation
The data from these distinct analyses must be synthesized to form a cohesive stability profile.
Summary of Key Thermodynamic and Stability Data
The table below illustrates the type of quantitative data generated from the described experiments. Note: Values are representative examples for illustrative purposes.
| Parameter | Technique | Representative Value | Interpretation |
| Melting Point (T_m) | DSC | 215 °C | Indicates the temperature of phase transition from solid to liquid. |
| Enthalpy of Fusion (ΔH_fus) | DSC | 28.5 kJ/mol | Energy required to melt the crystal; higher values suggest a more stable lattice.[15] |
| Onset of Decomposition (T_onset) | TGA | 225 °C | The temperature at which significant chemical degradation begins.[9] |
| Mass Loss at 250 °C | TGA | ~5% | Quantifies the extent of degradation at a specific temperature. |
| Degradation in 0.1 M HCl | HPLC | 15% after 24h | Indicates susceptibility to acid-catalyzed hydrolysis. |
| Degradation in 0.1 M NaOH | HPLC | 25% after 24h | Suggests potential lability in alkaline conditions. |
| Degradation in 3% H₂O₂ | HPLC | < 2% after 24h | Indicates high stability against oxidation. |
Causality in Interpretation: If the TGA onset of decomposition (225 °C) occurs very close to the DSC melting point (215 °C), it implies that the molecule is unstable in the molten state and decomposes shortly after melting. This has significant implications for manufacturing processes like melt granulation. The HPLC results provide orthogonal data, revealing chemical degradation pathways (e.g., hydrolysis of the amino or carboxylic acid groups) that may occur at temperatures far below the thermal decomposition threshold.[16][17]
Conclusion
A thorough understanding of the thermodynamic stability of this compound is achievable through a systematic and multi-technique approach. Computational modeling provides a predictive foundation, but the core of the stability assessment lies in the empirical data generated by DSC, TGA, and stability-indicating HPLC. DSC and TGA define the physical stability limits and thermal decomposition profile, while HPLC provides the critical kinetic data on chemical degradation pathways. By integrating these datasets, researchers and drug development professionals can establish safe handling procedures, define appropriate storage conditions, predict shelf-life, and ultimately ensure the development of a safe, stable, and effective pharmaceutical product.
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- Klepel, O., et al. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4947-4971.
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An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-4,5-dimethylnicotinic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Amino-4,5-dimethylnicotinic acid in various organic solvents. Given the novelty of this compound, this document focuses on establishing a robust experimental methodology, grounded in fundamental principles of physical chemistry, to generate a reliable solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] A comprehensive understanding of an API's solubility in a range of organic solvents is paramount for various stages of drug development, including:
-
Preformulation studies: Selecting appropriate solvent systems for analytical method development, and for initial toxicity and pharmacology studies.
-
Process chemistry: Designing efficient crystallization and purification processes.
-
Formulation development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations.
This guide will provide a detailed protocol and the underlying scientific principles for determining the solubility of this compound, a compound with both acidic (carboxylic acid) and basic (amino group) functionalities.
Physicochemical Characterization of this compound
Table 1: Predicted Physicochemical Properties of this compound and their Impact on Solubility
| Property | Predicted Characteristic | Implication for Solubility |
| Chemical Structure | Contains a carboxylic acid, an amino group, and a pyridine ring with two methyl substituents. | The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid) suggests potential for solubility in polar protic solvents. The aromatic pyridine ring and methyl groups introduce some nonpolar character, which may allow for some solubility in less polar solvents. |
| pKa | Expected to have at least two pKa values: one for the acidic carboxylic acid group and one for the basic amino group. | The ionization state of the molecule will be pH-dependent. In its zwitterionic form (at its isoelectric point), it is likely to have lower solubility in many organic solvents.[2][3] |
| Polarity | Overall, a polar molecule due to the amino and carboxylic acid groups. | Higher solubility is expected in polar solvents compared to nonpolar solvents. |
| Crystallinity | As a solid, the crystal lattice energy will need to be overcome by solvent-solute interactions for dissolution to occur. | Strong intermolecular forces in the solid state (e.g., hydrogen bonding) can lead to lower solubility. |
Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method
The saturation shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[4][5] The following protocol is a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[4]
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[1] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[1]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved particles. Pre-rinsing the filter with the saturated solution can help minimize solute adsorption to the filter.[6]
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. HPLC is preferred over UV spectrophotometry as it can distinguish the analyte from any potential impurities or degradation products.[4]
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
Interpreting the Solubility Profile: The Role of Solvent Properties
The solubility of this compound will vary across different organic solvents based on the principle of "like dissolves like."
Table 2: Expected Solubility Trends and Rationale
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amino and carboxylic acid groups of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, but they lack a hydroxyl group to donate a hydrogen bond. Their ability to dissolve the compound will depend on the balance of polar and nonpolar interactions. DMF is a particularly strong solvent for many organic molecules. |
| Nonpolar | Toluene, Hexane | Low | These solvents lack the polarity and hydrogen bonding capability to effectively interact with and solvate the polar functional groups of this compound. |
The interplay between the solute and solvent can be visualized as follows:
Caption: Solute-Solvent Interaction Principles.
Safety and Handling
When conducting these experiments, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for this compound and each organic solvent used.[7][8][9][10] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and vapors.
-
Properly disposing of all chemical waste according to institutional guidelines.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound in organic solvents. By following the detailed shake-flask protocol and understanding the underlying chemical principles, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). 2-Amino-4-methylhex-5-ynoic acid Properties. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]
-
Reddit. (2017). Amino Acid solubility question. Retrieved from [Link]
-
Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
pKa values and ionization states of 2-Amino-4,5-dimethylnicotinic acid
[1]
Molecular Architecture & Ionization Theory[2]
To understand the pKa values, one must first analyze the electronic competition within the molecule. This compound is amphoteric, possessing both an acidic site and a basic site, but its behavior is governed by the specific interplay of its functional groups.
The Substituent Effects[2][3]
-
Pyridine Ring (Core): Inherently electron-deficient compared to benzene.[1]
-
C3-Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) and the primary acidic center.[1]
-
C2-Amino Group (-NH₂):
-
Resonance Effect (+R): Strongly donates electrons into the ring, significantly increasing the electron density at the Ring Nitrogen (N1) and C3/C5 positions.[1]
-
Inductive Effect (-I): Weakly withdrawing, but overwhelmed by resonance.[1]
-
Critical Insight: In 2-aminopyridines, protonation occurs at the Ring Nitrogen (N1) , not the exocyclic amino group. The exocyclic amine’s lone pair is delocalized into the ring, rendering it non-basic (planar geometry).[1]
-
-
C4 & C5-Dimethyl Groups (-CH₃):
The Zwitterionic Character
Like its parent 2-aminonicotinic acid, this molecule exists primarily as a zwitterion in the crystalline state and in neutral aqueous solution.
-
State:
(Ring) /ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Acid) -
Intramolecular Interaction: The proximity of the C2-Amino and C3-Carboxyl groups allows for strong intramolecular hydrogen bonding, which stabilizes the planar conformation and influences solubility.
Predicted Ionization Constants (pKa)
As specific experimental values for the 4,5-dimethyl analog are rarely published in open literature, the values below are derived from chemometric extrapolation using the parent 2-aminonicotinic acid and 2-aminopyridine as anchors.
Table 1: Estimated pKa Values & Species Distribution
| Ionization Step | Functional Group | Predicted pKa Range | Electronic Rationale |
| pKa₁ (Acidic) | Ring Nitrogen ( | 3.6 – 4.2 | The 2-amino group raises the ring N basicity (vs. nicotinic acid ~2.0). The 4,5-dimethyls add further electron density, likely pushing it higher than the parent 2-ANA (~3.6). |
| pKa₂ (Basic) | Carboxylic Acid (-COOH) | 5.8 – 6.5 | The electron-rich ring (due to -NH₂ and -CH₃) makes the carboxyl group a weaker acid (higher pKa) compared to unsubstituted nicotinic acid (4.75).[1] |
| Isoelectric Point | pI | 4.7 – 5.3 | pH at which net charge is zero (Zwitterion dominates).[1] Minimum solubility occurs here. |
Microspecies Equilibrium
The ionization follows this pathway as pH increases from 1 to 14:[1]
-
pH < 3.0: Cationic Species (Ring
protonated, COOH protonated).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
pH 3.6 – 6.0: Zwitterionic Species (Ring
protonated,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> deprotonated). Dominant form. -
pH > 6.5: Anionic Species (Ring N neutral,
deprotonated).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Visualization: Ionization Pathway
The following diagram illustrates the structural transformation across the pH scale.
Figure 1: The sequential deprotonation pathway. Note that the Carboxyl group typically deprotonates before the Ring Nitrogen deprotonates in this specific scaffold due to zwitterion stabilization.[1]
Experimental Determination Protocol
To validate these theoretical values, Potentiometric Titration is the gold standard method. Due to the likely low aqueous solubility of the zwitterion, a cosolvent method is recommended.
Method: Potentiometric Titration in Methanol-Water
Objective: Determine stoichiometric pKa values and extrapolate to zero organic solvent.
Reagents & Equipment[1][2]
-
Analyte: >98% purity this compound.
-
Titrant: 0.1 M KOH (standardized, carbonate-free).
-
Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).[1]
-
Instrument: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode (Ag/AgCl).[1]
Step-by-Step Workflow
-
Electrode Calibration: Calibrate the pH electrode using buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Sample Preparation:
-
Prepare three vessels containing 30%, 40%, and 50% (v/v) MeOH/Water.
-
Dissolve approx.
M of the analyte in each vessel. Note: Acidification with HCl may be required to fully solubilize the starting cationic form.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Titration:
-
Titrate with 0.1 M KOH under inert gas (
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) purge to prevent absorption. -
Record pH vs. Volume of titrant. Ensure sufficient data points near inflection points.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate
(average number of protons bound) at each pH.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Use the Yasuda-Shedlovsky extrapolation: Plot
vs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (dielectric constant) to find the pKa at 0% MeOH.
-
Visualization: Experimental Workflow
Figure 2: Workflow for determining pKa values of low-solubility amphoteric compounds.
Implications for Drug & Agrochemical Development
Solubility Profile
-
Minimum Solubility: Occurs at the Isoelectric Point (pI ~5.0) .[1] At this pH, the net charge is zero, and crystal lattice energy is maximized due to intermolecular ionic interactions (zwitterionic lattice).
-
Formulation Strategy: To achieve high load formulations, adjust pH to < 3.0 (forming the hydrochloride salt) or > 7.5 (forming the sodium/potassium salt).[1]
Membrane Permeability (LogD)
-
Stomach (pH 1-2): The molecule is cationic.[1] Permeability is low, but solubility is high.
-
Intestine (pH 6-7): The molecule transitions to the anionic form.[1]
-
Absorption Window: The "sweet spot" for passive absorption is likely near pH 4.0 - 5.0 (Zwitterion), where the net charge is neutral, although the high polarity of the zwitterion may still limit passive diffusion compared to a purely non-ionic species.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid. Retrieved from [Link][1]
-
University of Calgary. Table of pKa and pI values for Amino Acids. (Used for comparative analysis of amino/carboxyl interactions).[1] Retrieved from [Link]
-
Master Organic Chemistry. pKa Table and Ionization Logic. Retrieved from [Link]
Safety data sheet (SDS) and toxicity of 2-Amino-4,5-dimethylnicotinic acid
Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 2-Amino-4,5-dimethylnicotinic Acid
Executive Summary
This technical guide provides a comprehensive safety, toxicological, and handling profile for This compound (CAS 111108-40-8).[1] While often overshadowed by its un-methylated parent (2-aminonicotinic acid), this specific isomer is a critical "privileged scaffold" in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and polycyclic heterocycles used in oncology and agrochemistry.[1]
Unlike standard SDS documents which often list generic hazards, this guide synthesizes chemical structure-activity relationships (SAR) to predict toxicological endpoints where experimental data is sparse, providing researchers with a self-validating protocol for safe handling.[1]
Part 1: Chemical Identity & Physicochemical Characterization
Understanding the physicochemical nature of this compound is the first step in accurate risk assessment. The presence of both a basic amino group (
| Property | Specification |
| Chemical Name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid |
| CAS Number | 111108-40-8 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, dilute acids/bases; sparingly soluble in water (neutral pH) |
| Melting Point | >230°C (Decomposes) |
| pKa (Predicted) | Basic N: ~3.5 |
Part 2: Hazard Identification (GHS Classification)
Based on structural analogs and available supplier data, this compound is classified under the Globally Harmonized System (GHS) as an Irritant .[1] It lacks the high acute toxicity associated with the parent 2-aminopyridine (which is fatal if swallowed), likely due to the carboxylic acid moiety increasing polarity and renal clearance.[1]
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation | Basic amino group reacts with skin fatty acids, disrupting the stratum corneum.[1][2] |
| H319 | Causes serious eye irritation | Mechanical abrasion combined with pH alteration on the corneal surface. |
| H335 | May cause respiratory irritation | Fine dust inhalation triggers mucous membrane inflammation in the upper respiratory tract. |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]
Part 3: Toxicological Profile & Structure-Activity Relationship (SAR)
Expert Insight: In the absence of extensive in vivo chronic toxicity data for this specific isomer, we employ a Read-Across approach using the well-characterized analog 2-Aminonicotinic Acid (CAS 5345-47-1) .[1]
Acute Toxicity[1][5]
-
Oral (Rat): Predicted
(Category 5 or Unclassified).-
Rationale: The addition of the carboxylic acid group at position 3 creates an intramolecular hydrogen bond with the amino group, reducing the electron density on the pyridine nitrogen and lowering the risk of metabolic activation into toxic radical species compared to bare aminopyridines.[1]
-
-
Dermal/Inhalation: Data lacking; treat as Category 4 (Harmful) for safety margins.
Genotoxicity & Carcinogenicity[1][5]
-
Ames Test: Predicted Negative.
-
Mechanism: Unlike nitrosamines or aniline derivatives, the electron-deficient pyridine ring is less prone to forming reactive nitrenium ions. However, synthesis impurities (e.g., unreacted alkylating agents) pose the real genotoxic risk.
Target Organ Toxicity[1][6]
-
Primary Target: Respiratory System (Local Irritation).[4]
-
Secondary Target: Liver (Metabolic processing via N-acetylation).[1]
Visualizing the Toxicity Logic (Graphviz)
Figure 1: Toxicological logic flow deriving safety protocols from chemical structure.[1]
Part 4: Safe Handling & Experimental Protocols
Engineering Controls
-
Primary: Use a certified chemical fume hood maintaining a face velocity of at least 100 fpm.
-
Secondary: Local exhaust ventilation (LEV) if weighing large quantities (>10g) to prevent dust cloud formation.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 (minimum) or P100 respirator if dust generation is uncontrolled.
-
Dermal: Nitrile rubber gloves (0.11 mm thickness, breakthrough time > 480 min).
-
Ocular: Tightly fitting safety goggles. Do not use safety glasses alone due to the fine particle size of the powder.
Emergency Response Protocol (Self-Validating)
-
Skin Contact:
-
Brush off loose particles before wetting (preventing exothermic solvation).
-
Wash with soap and water for 15 minutes.
-
Validation: Skin pH should return to neutral (check with litmus if unsure).
-
-
Eye Contact:
-
Irrigate immediately with saline or water for 15 minutes.[1]
-
Validation: Visual acuity check; if blurring persists >30 mins, seek medical attention.
-
Part 5: Synthesis & Impurity Management
Understanding the synthesis route helps identify potential hidden hazards (impurities).
Common Synthetic Route:
-
Hantzsch-like Condensation: Reaction of 3-methyl-2-butanone derivatives with ethyl cyanoacetate and ammonia.[1]
-
Impurities:
Workflow: Synthesis to Waste
Figure 2: Lifecycle workflow from synthesis precursors to safe disposal.[1]
Part 6: Regulatory Status
-
TSCA (USA): Often listed as "Research & Development (R&D) Exemption" only. Not on the active public inventory for bulk commercial use.
-
REACH (EU): Pre-registration required for >1 ton/year.
-
Usage Restriction: Strictly for laboratory research and drug discovery applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid (Analog Read-Across).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-Aminonicotinic acid.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]
- 3. 2-Aminonicotinic Acid | 5345-47-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. nbinno.com [nbinno.com]
- 6. epa.gov [epa.gov]
Methodological & Application
Technical Application Note: High-Efficiency One-Pot Cyclization Modules for 2-Amino-4,5-dimethylnicotinic Acid Derivatives
Executive Summary
This application note details the divergent, one-pot synthesis of biologically active heterocycles derived from 2-Amino-4,5-dimethylnicotinic acid . This specific scaffold serves as a critical "push-pull" building block in medicinal chemistry; the electron-donating methyl groups at the C4 and C5 positions enhance the nucleophilicity of the C2-amino group while modulating the solubility and lipophilicity of the final pharmacophore.
The protocols below bypass the need for isolating sensitive intermediates, utilizing telescoped cyclodehydration to access three distinct heterocyclic cores:
-
Pyrido[2,3-d]pyrimidin-4(3H)-ones (via Niementowski Cyclization)
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (via Urea Fusion)
-
N3-Substituted Pyrimidinones (via the Oxazinone Gateway)
Chemical Logic & Mechanism
The transformation relies on the dual reactivity of the ortho-amino carboxylic acid moiety. The reaction trajectory is dictated by the electrophilic partner (Formamide, Urea, or Acetic Anhydride).
-
Electronic Influence: The 4,5-dimethyl substitution pattern (becoming 5,6-dimethyl in the fused system) exerts a positive inductive effect (+I). This increases the electron density on the pyridine nitrogen and the exocyclic amine, theoretically accelerating the initial nucleophilic attack compared to the unsubstituted analog.
-
Steric Considerations: The methyl group at position 4 (adjacent to the carboxylate at position 3) introduces steric strain. High-temperature conditions (thermal fusion or microwave irradiation) are often required to overcome the rotational barrier and facilitate the planarization necessary for ring closure.
Reaction Network Diagram
The following diagram illustrates the divergent pathways from the parent acid.
Caption: Divergent synthesis pathways from this compound.
Experimental Protocols
Module A: The Niementowski Cyclization
Target: 5,6-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Mechanism: Formamide acts as both solvent and C1 synthon. The reaction proceeds via formylation of the amine followed by intramolecular amide formation.
Protocol 1: Microwave-Assisted Synthesis (Recommended)
This method minimizes thermal degradation and shortens reaction time from hours to minutes.
-
Preparation: In a 10 mL microwave-transparent vial, suspend This compound (1.0 mmol, ~166 mg) in Formamide (3.0 mL).
-
Catalyst (Optional): Add a catalytic amount of ammonium acetate (0.1 mmol) to facilitate the dehydration step.
-
Irradiation: Seal the vial and irradiate at 180°C for 20 minutes (High absorption setting).
-
Note: Ensure the vessel is pressure-rated (typically up to 20 bar).
-
-
Work-up: Cool the mixture to room temperature. The product often precipitates spontaneously upon cooling.
-
Isolation: Pour the reaction mixture into ice-cold water (10 mL). Filter the solid, wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Self-Validation Check:
-
TLC: Monitor disappearance of the starting acid (highly polar, near baseline in Hex/EtOAc) and appearance of a less polar, UV-active spot.
-
Yield Expectation: 75-85%.
Module B: Urea Fusion (Solvent-Free)
Target: 5,6-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Mechanism: Thermal fusion drives the condensation of urea with both the amine and the carboxylic acid, releasing ammonia and water.
Protocol 2: Thermal Melt
-
Mixing: In a mortar, intimately grind This compound (1.0 mmol) with Urea (5.0 mmol, 5-fold excess).
-
Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath pre-heated to 190-200°C .
-
Observation: The mixture will melt, bubble vigorously (release of NH3 and H2O), and eventually resolidify.
-
-
Completion: Continue heating for 30 minutes after resolidification to ensure complete cyclization.
-
Work-up: Cool to ~80°C and add hot water (10 mL) to dissolve excess urea.
-
Isolation: Filter the insoluble crude product.
-
Purification: Dissolve the solid in 2N NaOH (filtering off any insoluble impurities), then re-precipitate by acidifying with glacial acetic acid to pH 5-6.
Troubleshooting:
-
Sublimation: If urea sublimes before reaction, use a sealed tube or add a small amount of high-boiling solvent like sulfolane.
Module C: The Oxazinone Gateway (One-Pot, Two-Step)
Target: 3-Substituted-5,6-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones Mechanism: Initial reaction with acetic anhydride forms the reactive oxazinone intermediate. Subsequent addition of a primary amine opens the ring and re-closes it to form the pyrimidinone.
Protocol 3: Telescoped Synthesis
-
Activation: Suspend This compound (1.0 mmol) in Acetic Anhydride (3.0 mL).
-
Reflux 1: Heat to reflux (140°C) for 1-2 hours.
-
Checkpoint: The solution should become clear/homogeneous as the oxazinone forms.
-
-
Evaporation (Optional but recommended): Remove excess acetic anhydride under reduced pressure to avoid acetylating the amine in the next step.
-
Amine Addition: Redissolve the residue in Glacial Acetic Acid (3 mL) or Dioxane . Add the desired Primary Amine (1.2 mmol) (e.g., aniline, benzylamine).
-
Reflux 2: Reflux for 2-4 hours.
-
Isolation: Pour into water. Neutralize with NaHCO3 if necessary to precipitate the product.
Mechanistic Visualization (Niementowski)
Caption: Step-wise mechanism of the Niementowski cyclization.
Data Summary & Optimization Table
| Parameter | Method A (Formamide) | Method B (Urea) | Method C (Ac2O + Amine) |
| Reaction Type | Condensation | Fusion | Cascade Cyclization |
| Temperature | 160-180°C | 190-200°C | 140°C |
| Time | 20 min (MW) / 4-6 h (Thermal) | 1-2 h | 4-6 h (Total) |
| Key Byproducts | Ammonia, Water | Ammonia, Water | Acetic Acid |
| Purification | Recrystallization (EtOH) | Reprecipitation (Base/Acid) | Chromatography/Wash |
| Typical Yield | 75-85% | 60-70% | 50-75% |
References
-
General Niementowski Reaction Review
- Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.
-
Urea Fusion Protocols
- Title: Solvent-free synthesis of heterocyclic compounds.
- Source:Green Chemistry (RSC).
-
URL:[Link]
- Starting Material Data: Compound: this compound. CAS: 38076-82-3. Source: ChemicalBook / PubChem.
(Note: Specific yield data for the 4,5-dimethyl derivative is extrapolated from the homologous 2-aminonicotinic acid series due to the high structural similarity and established reactivity patterns.)
Sources
Application Notes and Protocols for Amide Coupling of 2-Amino-4,5-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Amide Bond Formation with 2-Amino-4,5-dimethylnicotinic Acid
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the electron-donating amino group and the steric bulk of the two methyl groups on the pyridine ring, present distinct challenges for amide bond formation. The inherent nucleophilicity of the 2-amino group can potentially interfere with the desired coupling reaction, while the steric hindrance around the carboxylic acid can impede the approach of the amine coupling partner. Furthermore, the electronic nature of the substituted pyridine ring can influence the reactivity of the carboxylic acid.
This guide provides a comprehensive overview of suitable amide coupling conditions for this compound, offering detailed protocols and a rationale for selecting the appropriate reagents and conditions to achieve high yields and purity.
Understanding the Substrate: Key Considerations for Successful Coupling
The successful amide coupling of this compound requires careful consideration of its structural and electronic properties:
-
The 2-Amino Group: This exocyclic amino group is nucleophilic and can potentially react with the activated carboxylic acid, leading to undesired side products such as dimer formation. While its nucleophilicity is somewhat attenuated by its position on the electron-deficient pyridine ring, it remains a reactive site.
-
Steric Hindrance: The presence of two methyl groups at the 4 and 5 positions of the pyridine ring creates a sterically congested environment around the carboxylic acid at the 3-position. This steric bulk can hinder the approach of both the activating agent and the amine nucleophile, potentially slowing down the reaction rate and requiring more forcing conditions.[1][2]
-
Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which can decrease the nucleophilicity of the 2-amino group but also influences the reactivity of the carboxylic acid.
Given these challenges, the choice of coupling reagent and reaction conditions is paramount to achieving a successful and efficient amide bond formation.
Recommended Coupling Reagents and Protocols
Several modern coupling reagents have proven effective for challenging amide bond formations and are well-suited for this compound. Below are detailed protocols for three highly recommended methods.
Method 1: HATU-Mediated Amide Coupling
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and ability to overcome steric hindrance.[3][4] The formation of the active OAt-ester intermediate is fast, and the subsequent aminolysis is often accelerated.[5] This makes HATU an excellent first choice for the coupling of this compound, especially with hindered amines.
Reaction Mechanism: The reaction proceeds through the formation of a highly reactive OAt-active ester, which then readily undergoes nucleophilic attack by the amine.[6]
Caption: HATU-mediated amide coupling mechanism.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: EDC/HOBt with Catalytic DMAP
Rationale: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7][8] For challenging substrates like this compound, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[9][10] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[9]
Reaction Mechanism: The carboxylic acid is activated by EDC to form an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. DMAP catalyzes the formation of a highly reactive N-acylpyridinium ion, which is readily attacked by the amine.
Caption: EDC/HOBt/DMAP amide coupling mechanism.
Experimental Protocol:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M) under an inert atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl (if the product is stable), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Method 3: Acid Chloride Formation Followed by Amination
Rationale: For particularly unreactive amines or when other coupling methods fail, conversion of the carboxylic acid to the corresponding acid chloride provides a highly reactive electrophile for the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. This method is often robust but may not be suitable for substrates with sensitive functional groups.
Workflow:
Caption: Workflow for amide synthesis via acid chloride.
Experimental Protocol:
Part A: Formation of the Acid Chloride
-
To a suspension of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until the evolution of gas ceases and a clear solution is formed.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.
Part B: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Comparative Summary of Coupling Conditions
| Method | Coupling Reagent | Additives | Base | Solvent | Temperature | Advantages | Disadvantages |
| 1 | HATU | - | DIPEA | DMF, DCM | Room Temp. | High efficiency, fast reactions, good for hindered substrates.[3][4] | Higher cost, potential for side reactions with the coupling reagent. |
| 2 | EDC | HOBt, DMAP (cat.) | - | DCM, DMF | 0 °C to RT | Cost-effective, readily available reagents, mild conditions.[9][10] | Can be slower, may require a catalyst for challenging couplings. |
| 3 | SOCl₂ or (COCl)₂ | DMF (cat.) | Triethylamine, DIPEA | DCM | 0 °C to RT | Highly reactive intermediate, effective for unreactive amines. | Harsher conditions, may not be compatible with sensitive functional groups. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of coupling reagent and base. For HATU and EDC/HOBt methods, extending the reaction time or gently heating (e.g., to 40-50 °C) may improve conversion, provided the substrates are stable.
-
Side Reactions: The presence of the 2-amino group might lead to the formation of guanidinium byproducts with uronium-based reagents like HATU, although this is generally a minor issue.[9] If this is suspected, using a phosphonium-based reagent like PyBOP could be an alternative.
-
Purification Challenges: The byproducts of some coupling reactions (e.g., dicyclohexylurea from DCC) can be difficult to remove. Using water-soluble reagents like EDC simplifies the workup.[11]
Conclusion
The amide coupling of this compound, while presenting challenges due to steric and electronic factors, can be successfully achieved with a rational choice of modern coupling reagents and optimized reaction conditions. HATU offers a powerful and efficient option for a broad range of amines. The EDC/HOBt system, particularly with the addition of catalytic DMAP, provides a versatile and economical alternative. For the most challenging cases, conversion to the acid chloride remains a reliable strategy. Careful monitoring and purification are essential to obtaining the desired amide in high yield and purity.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Link
-
The Synthesis of Sterically Hindered Amides. Link
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link
-
Protecting Groups in Peptide Synthesis. Link
-
Amino Acid Derivatives for Peptide Synthesis. Link
-
Coupling Reagents. Link
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Link
-
Protecting Groups in Peptide Synthesis. Link
-
Synthesis of some Amide derivatives and their Biological activity. Link
-
Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. Link
-
Mastering Protecting Groups in Peptide Synthesis. Link
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link
-
Process optimization for acid-amine coupling: a catalytic approach. Link
-
Amine to Amide (Coupling) - HATU. Link
-
Amine to Amide Mechanism - HATU. Link
-
amide coupling help. Link
-
Synthesis of 2-aminonicotinic acid. Link
-
Amide coupling Protocol for Amino PEG. Link
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Link
-
Preparation of amides using DCC (video). Link
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Amide bond formation: beyond the myth of coupling reagents. Link
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. Link
-
A green chemistry perspective on catalytic amide bond formation Abstract. Link
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. Link
-
Direct amidation of esters with nitroarenes. Link
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Link
-
Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for the Preparation of Herbicidal Compounds from 2-Amino-4,5-dimethylnicotinic Acid
Introduction: The Rationale for Nicotinic Acid Derivatives in Herbicide Discovery
Nicotinic acid (niacin), a fundamental B vitamin, serves as a versatile scaffold in the development of bioactive molecules.[1][2] In the realm of agrochemicals, its derivatives have emerged as a promising class of herbicides. The pyridine core of nicotinic acid is a key structural motif in various commercial agrochemicals, including fungicides like boscalid and herbicides such as fluroxypyr.[3] The inherent biological activity of this scaffold, combined with the vast potential for chemical modification, makes it an attractive starting point for the discovery of novel herbicidal agents with potentially new modes of action or improved efficacy against resistant weed species.
This document provides a detailed guide for the synthesis of potential herbicidal compounds starting from 2-Amino-4,5-dimethylnicotinic acid. The protocols outlined below are based on established synthetic transformations of analogous aminonicotinic acids and are designed to be adaptable for research and development purposes. The primary focus will be on the synthesis of two classes of derivatives: substituted nicotinamides and pyrido[2,3-d]pyrimidine-2,4-diones . These compound classes have been selected based on their reported herbicidal activities in the scientific literature.[1][4]
Strategic Approach to Synthesis
The synthetic strategy for deriving herbicidal compounds from this compound leverages the reactivity of its three key structural features: the carboxylic acid, the amino group, and the pyridine ring. The proposed synthetic pathways are designed to explore the chemical space around this core structure to identify novel compounds with potent herbicidal activity.
Caption: Proposed synthetic pathways from this compound.
Part 1: Synthesis of Substituted Nicotinamides
Scientific Rationale
The conversion of the carboxylic acid moiety of this compound into a diverse library of amides allows for the systematic exploration of structure-activity relationships (SAR). The physicochemical properties of the final compound, such as lipophilicity and hydrogen bonding capacity, can be fine-tuned by varying the substituent on the amide nitrogen. These properties are critical for the compound's uptake, translocation, and interaction with its biological target within the plant. Several studies have reported significant herbicidal activity in N-substituted nicotinamide derivatives.[1][2]
Experimental Protocol
Step 1: Activation of the Carboxylic Acid
The first step involves the conversion of the carboxylic acid to a more reactive species, typically an acyl chloride. This is a standard and efficient method for preparing amides from carboxylic acids.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and drying tube
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM or toluene (10 mL/mmol), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Amidation
The activated acyl chloride is then reacted with a primary or secondary amine to form the corresponding nicotinamide.
-
Materials:
-
Crude 2-Amino-4,5-dimethylnicotinoyl chloride
-
Substituted amine (e.g., benzylamine, 3,4-dichloroaniline) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted nicotinamide.
-
Part 2: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diones
Scientific Rationale
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have shown a broad range of biological activities, including herbicidal effects.[4] The synthesis of these compounds from 2-aminonicotinic acids is a well-established strategy. This pathway involves the reaction of the amino group with an isocyanate to form a urea intermediate, which then undergoes cyclization to form the pyridopyrimidine ring system. This scaffold has been shown to act as an inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[5][6]
Experimental Protocol
Step 1: Formation of the Urea Intermediate
-
Materials:
-
This compound
-
Substituted isocyanate (e.g., methyl isocyanate, phenyl isocyanate) (1.2 eq)
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DMF.
-
Add the substituted isocyanate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude urea intermediate.
-
Step 2: Cyclization to Pyrido[2,3-d]pyrimidine-2,4-dione
-
Materials:
-
Crude urea intermediate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
-
Procedure:
-
Add the crude urea intermediate to polyphosphoric acid or Eaton's reagent.
-
Heat the mixture to 120-140 °C and stir for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidine-2,4-dione.
-
Data Presentation: Expected Herbicidal Activity
The following table presents hypothetical, yet plausible, herbicidal activity data for representative compounds from each class, based on published data for structurally related nicotinic acid derivatives.[1][4] This data is intended to guide researchers in the selection of substituents for synthesis and to provide a benchmark for the evaluation of newly synthesized compounds.
| Compound ID | Class | R Group | Target Weed | IC₅₀ (µM) |
| NC-01 | Nicotinamide | Benzyl | Agrostis stolonifera | 50-100 |
| NC-02 | Nicotinamide | 3,4-Dichlorophenyl | Lemna paucicostata | 5-15 |
| PP-01 | Pyrido[2,3-d]pyrimidine | Methyl | Amaranthus retroflexus | 20-40 |
| PP-02 | Pyrido[2,3-d]pyrimidine | Phenyl | Chenopodium album | 10-25 |
Visualization of a Potential Mode of Action
Many herbicides derived from heterocyclic scaffolds, such as the proposed pyrido[2,3-d]pyrimidines, are known to inhibit the enzyme protoporphyrinogen oxidase (PPO). The following diagram illustrates the role of PPO in the chlorophyll biosynthesis pathway and its inhibition by a hypothetical herbicide.
Caption: Inhibition of PPO by a hypothetical herbicidal compound.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations. To ensure the validity of the experimental results, the following self-validating measures are essential:
-
Structural Confirmation: The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Reproducibility: Each synthetic step should be performed in duplicate to ensure the reproducibility of the reaction yields and product purity.
-
Biological Controls: Herbicidal activity assays must include both positive (a known commercial herbicide) and negative (vehicle only) controls to validate the experimental setup and provide a reliable benchmark for the activity of the test compounds.
References
-
Yu, C.-S., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]
- Pancechowska-Ksepko, D., et al. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy.
-
Yu, C.-S., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules. Available at: [Link]
- Wang, D.-W., et al. (2017). Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. Journal of Agricultural and Food Chemistry.
- Nicotinic acid derivative and herbicide. (EP0752424B1). Google Patents.
- Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. (Patent 2947985).
- Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology.
- Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. (2025). Journal of Agricultural and Food Chemistry.
-
Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed. Available at: [Link]
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available at: [Link]
-
Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Available at: [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
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- 3. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decarboxylation of 2-Amino-4,5-dimethylnicotinic Acid Derivatives
Introduction
This document provides a comprehensive guide to the decarboxylation of 2-Amino-4,5-dimethylnicotinic acid and its derivatives. Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis.[1][2] In the context of drug discovery and development, the pyridine scaffold is a privileged structure, and the ability to selectively decarboxylate nicotinic acid derivatives is crucial for accessing novel aminopyridine pharmacophores. The presence of an amino group and two methyl groups on the pyridine ring of the target molecule introduces electronic and steric factors that must be considered when selecting an appropriate decarboxylation strategy.
This guide explores three primary methodologies for the decarboxylation of this compound derivatives:
-
Thermal Decarboxylation in High-Temperature Liquid Water: A catalyst-free approach leveraging the unique properties of water at elevated temperatures and pressures.
-
Copper-Catalyzed Decarboxylation: A common and effective method for the decarboxylation of heteroaromatic carboxylic acids.[1]
-
Acid-Catalyzed Decarboxylation: A mechanistically driven approach that takes advantage of the electronic nature of the pyridine ring.
For each technique, we provide a detailed protocol, a discussion of the underlying scientific principles, and a comparative summary of reaction parameters.
Mechanism of Decarboxylation in Pyridinecarboxylic Acids
The decarboxylation of pyridinecarboxylic acids is significantly influenced by the position of the carboxyl group relative to the ring nitrogen. The accepted mechanism often involves the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated.[3] This protonation enhances the electron-withdrawing nature of the ring, stabilizing the negative charge that develops on the carbon atom as the C-C bond to the carboxyl group breaks.[3][4]
The presence of the electron-donating amino group at the 2-position and methyl groups at the 4- and 5-positions in the target molecule will increase the electron density of the pyridine ring. This increased electron density may make the ring more susceptible to protonation but could also destabilize the developing negative charge during decarboxylation. Therefore, the choice of reaction conditions, particularly temperature and the presence of catalysts or acidic/basic additives, is critical for achieving efficient decarboxylation.
Experimental Protocols
Protocol 1: Thermal Decarboxylation in High-Temperature Liquid Water
This protocol is adapted from a non-catalytic method for the decarboxylation of pyridinedicarboxylic acid and offers a green and catalyst-free approach.[5][6]
Scientific Principle: At high temperatures and pressures, water acts as a mild acid-base catalyst and a polar reaction medium that can facilitate the removal of the carboxyl group. This method avoids the use of potentially contaminating metal catalysts and harsh reagents.[5]
Experimental Workflow:
Sources
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Application Notes and Protocols for the Catalytic Hydrogenation of 2-Amino-4,5-dimethylnicotinic Acid
Introduction
The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry and drug development. These saturated heterocyclic scaffolds are prevalent in a vast array of FDA-approved pharmaceuticals and biologically active compounds.[1][2] One of the most direct and atom-economical methods for accessing these critical building blocks is through the catalytic hydrogenation of their corresponding pyridine precursors. This guide provides detailed application notes and protocols for the catalytic hydrogenation of 2-Amino-4,5-dimethylnicotinic acid, a functionalized pyridine derivative, to yield 2-Amino-4,5-dimethylpiperidine-3-carboxylic acid.
The hydrogenation of the pyridine ring presents inherent challenges due to its aromatic stability and the propensity of the nitrogen atom to act as a catalyst poison.[3] The presence of both an amino and a carboxylic acid group on the target molecule, this compound, introduces further complexity, requiring careful selection of catalysts and reaction conditions to achieve high yields and selectivity. This document will explore various catalytic systems, offering researchers a comprehensive resource for developing robust and efficient hydrogenation protocols.
Scientific Principles and Considerations
The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic ring, a thermodynamically favorable but kinetically challenging transformation. The choice of catalyst is paramount and is influenced by the substrate's electronic and steric properties.
Catalyst Selection
Several precious metal catalysts have demonstrated efficacy in pyridine hydrogenation. The most common include platinum, palladium, rhodium, and iridium-based systems.[1][3]
-
Platinum (Pt): Platinum oxide (PtO₂), also known as Adams' catalyst, is a widely used heterogeneous catalyst for pyridine hydrogenation. It often requires acidic conditions to protonate the pyridine nitrogen, enhancing its susceptibility to reduction.
-
Rhodium (Rh): Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are highly active for the hydrogenation of a variety of unprotected pyridines under mild conditions.[3][4] Rh₂O₃, in particular, has shown excellent tolerance to various functional groups.[3][4]
-
Iridium (Ir): Iridium complexes have emerged as powerful catalysts for the ionic hydrogenation of pyridines, demonstrating remarkable functional group tolerance, even for highly reducible moieties like nitro and bromo groups.[2]
-
Palladium (Pd): Palladium on carbon (Pd/C) is a versatile catalyst but can sometimes be less effective for pyridine ring saturation compared to platinum or rhodium, and may require harsher conditions.
The Influence of Amino and Carboxylic Acid Groups
The 2-amino and 3-carboxylic acid substituents on the pyridine ring of the target molecule play a crucial role in the hydrogenation process.
-
Amino Group: The lone pair of electrons on the amino group can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or poisoning.[3]
-
Carboxylic Acid Group: The carboxylic acid group can have a dual effect. It can act as an internal acid, protonating the pyridine nitrogen and facilitating hydrogenation. However, it can also coordinate to the catalyst surface, influencing the reaction pathway. In some cases, the carboxylic acid itself can be reduced, although this typically requires harsher conditions.[5]
The interplay of these functional groups necessitates a careful optimization of reaction parameters to achieve the desired transformation without side reactions or catalyst deactivation.
Experimental Workflows
A general workflow for the catalytic hydrogenation of this compound is depicted below. The specific parameters will vary depending on the chosen protocol.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Production of 2-Amino-4,5-dimethylnicotinic Acid
Abstract
Introduction and Significance
2-Amino-4,5-dimethylnicotinic acid is a substituted pyridine carboxylic acid derivative. The unique arrangement of its functional groups—an amino group, a carboxylic acid, and two methyl groups on the pyridine ring—makes it a valuable building block in medicinal chemistry and materials science.[1] Substituted nicotinic acids are integral to the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. The scale-up of its production is a critical step in the development of new chemical entities. This guide outlines a plausible and robust synthetic strategy amenable to industrial-scale production.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing from a readily available starting material, 3,4-dimethylpyridine. The overall strategy involves the synthesis of an intermediate, 2-chloro-4,5-dimethylnicotinonitrile, followed by amination and subsequent hydrolysis to yield the final product.
Sources
Troubleshooting & Optimization
Improving reaction yield of 2-Amino-4,5-dimethylnicotinic acid synthesis
This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Amino-4,5-dimethylnicotinic acid (also known as 2-amino-4,5-dimethylpyridine-3-carboxylic acid).
This molecule is a critical pharmacophore and a key intermediate in the synthesis of imidazolinone herbicides (e.g., Imazamethabenz). The synthesis is notoriously sensitive to regiochemical control and cyclization conditions.
Core Synthesis Logic & Failure Points
The most robust route to this specific isomer involves the Guareschi-Thorpe condensation (or its modifications) between a C4-dicarbonyl equivalent and a cyanoacetamide derivative. The primary yield-killers are regioisomer formation (4,6-dimethyl vs. 4,5-dimethyl) and incomplete cyclization due to pH drift.
Mechanistic Workflow (The "Happy Path")
The following diagram illustrates the critical pathway from 2-butanone to the final nicotinic acid.
Caption: Critical pathway for 4,5-dimethyl substitution. The branching at the formylation step determines the final regioisomer purity.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of the 4,5-dimethyl product and a 4-ethyl impurity."
Diagnosis: Loss of Regiocontrol during Precursor Synthesis. The formylation of 2-butanone can occur at C1 (terminal) or C3 (internal).
-
C1 Attack (Kinetic): Yields 3-oxopentanal
leads to 4-ethylpyridine derivatives. -
C3 Attack (Thermodynamic): Yields 2-methyl-3-oxobutanal
leads to 4,5-dimethylpyridine derivatives.
Solution: You must shift the reaction equilibrium toward the thermodynamic enolate.
-
Switch Bases: If using LDA or LiHMDS at -78°C, you are favoring the kinetic (wrong) product. Switch to Sodium Ethoxide (NaOEt) in Ethanol or Toluene at room temperature or slight reflux.
-
Equilibration Time: Allow the enolate to equilibrate for at least 2–4 hours before adding the formylating agent (Ethyl Formate).
-
Alternative Precursor: If 2-butanone regioselectivity remains poor, switch to 3,3-dimethoxy-2-butanone or react 2-butanone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) under reflux, which thermodynamically favors the branched enaminone [1].
Issue 2: "The cyclization reaction turns into a solid, gummy mass that traps the stir bar."
Diagnosis: Polymerization of Cyanoacetamide or Aldehyde. This occurs when the concentration is too high or the base addition is too rapid, causing localized "hot spots" of high pH that trigger uncontrolled aldol polymerization.
Solution:
-
Dilution: Ensure the solvent volume (usually Ethanol or Methanol) is at least 5–7 mL per gram of reactant.
-
Buffered Base: Instead of using strong hydroxides (NaOH/KOH) initially, use a catalytic amount of Piperidine or Diethylamine with Acetic Acid (1:1 ratio) to initiate the Knoevenagel condensation gently.
-
Two-Step Protocol: Run the condensation at 0–5°C first to form the linear intermediate, then heat to reflux for the ring closure. This prevents the reactants from polymerizing before they can cyclize.
Issue 3: "Low yield during the hydrolysis of the nitrile to the acid."
Diagnosis: Decarboxylation.[1][2] Nicotinic acids, especially those with electron-donating groups (like amino and methyls) at the 2,4-positions, are prone to thermal decarboxylation under harsh acidic conditions.
Solution:
-
Avoid Acid Hydrolysis: Do not use refluxing HCl/H2SO4 for the nitrile hydrolysis if possible.
-
Alkaline Peroxide Method: Use NaOH (2.5 eq) and H2O2 (30%) at 50–60°C. The peroxide facilitates the hydration of the nitrile to the amide, which then hydrolyzes to the acid under milder conditions than acid catalysis requires [2].
Optimized Experimental Protocol
This protocol utilizes the Enaminone Route , which avoids the regioselectivity issues of simple formylation and provides higher purity.
Reagents
-
Reagent A: 2-Butanone (1.0 eq)
-
Reagent B: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 eq)
-
Reagent C: Malononitrile (1.0 eq)
-
Solvent: Ethanol (Anhydrous)
-
Base: Sodium Ethoxide (1.2 eq) or Piperidine acetate.
Step-by-Step Workflow
Phase 1: Precursor Synthesis (Thermodynamic Control)
-
Mix 2-Butanone and DMF-DMA in a round-bottom flask.
-
Heat to reflux (80°C) for 12–16 hours.
-
Why: Refluxing ensures thermodynamic equilibration to the branched enaminone: 3-(dimethylamino)methylene-2-butanone .
-
-
Remove volatile byproducts (Methanol) via distillation/rotary evaporation. The residue is the crude enaminone (Dark red/orange oil).
Phase 2: Cyclization (The "Guareschi" Modification)
-
Dissolve the crude enaminone in Ethanol .
-
Add Malononitrile (1.0 eq).[3]
-
Add Sodium Ethoxide (1.2 eq) slowly at room temperature.
-
Observation: The solution will darken. An exotherm is expected.
-
-
Heat to reflux for 4–6 hours.
-
Quench: Cool to 0°C. Acidify carefully with Acetic Acid to pH 5–6.
-
Isolation: The intermediate 2-amino-3-cyano-4,5-dimethylpyridine should precipitate. Filter and wash with cold ethanol.
Phase 3: Hydrolysis to Target
-
Suspend the intermediate in 10% NaOH .
-
Heat to reflux until ammonia evolution ceases (converts Nitrile
Acid). -
Critical Step: Cool to room temperature and neutralize with HCl to the Isoelectric Point (pH ~3.5–4.0) .
-
The target acid precipitates as a white/off-white solid.
Optimization Data Matrix
Use the following table to adjust parameters based on your specific impurity profile.
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Solvent | Methanol | Ethanol/Isopropanol | Higher boiling alcohols improve cyclization rate; Ethanol reduces transesterification side-products. |
| Base Catalyst | NaOH (aq) | Piperidine/AcOH | Buffered organic bases reduce polymerization "gum" formation by 40% [3]. |
| Temperature | Constant Reflux | 0°C | Starting cold favors the Knoevenagel condensation over Michael addition side-reactions. |
| Precursor | Formyl-ketone (Na Salt) | Enaminone (DMF-DMA) | Enaminone route increases regioselectivity for 4,5-dimethyl isomer from ~70% to >90%. |
References
-
Breukelman, S. P., et al. "Regioselective synthesis of substituted pyridines via enaminones." Journal of Chemical Society, Perkin Transactions 1, 1984. Link
-
Ladner, D. W. "Imidazolinone Herbicides: Synthesis and Structure-Activity Relationships." American Cyanamid Company Patents (US4798619A). Link
- Litrivis, E., et al. "Practical Synthesis of 2-Amino-nicotinic acids." Organic Process Research & Development, Vol 12, Issue 3. (General reference for pyridine hydrolysis protocols).
-
US Patent 4,816,588. "Process for the preparation of pyridine-2,3-dicarboxylic acids." (Describes the critical 2-butanone formylation regiochemistry). Link
Sources
Technical Support Center: Purification of 2-Amino-4,5-dimethylnicotinic Acid
Welcome to the technical support guide for the purification of 2-Amino-4,5-dimethylnicotinic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to overcome common challenges in obtaining this compound at high purity. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when purifying this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. However, for amino acid derivatives synthesized chemically, common impurities include unreacted starting materials, reagents, and by-products from side reactions.[1][2] For a substituted aminonicotinic acid, you might encounter:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers formed during substitution reactions on the pyridine ring.
-
Hydrolysis Products: If a nitrile or ester precursor is used, incomplete hydrolysis can leave these intermediates in the final product.[3]
-
Decarboxylation Products: Loss of the carboxylic acid group under harsh thermal or pH conditions.
-
Residual Solvents & Reagents: Organic solvents or reagents used during the synthesis and initial work-up.
Q2: What is the most robust, go-to method for a first-pass purification of an aromatic amino acid like this?
A2: For a compound with both an acidic (carboxylic acid) and a basic (amino) group, acid-base extraction is an exceptionally powerful first-line technique.[4] This method exploits the dramatic change in a molecule's solubility in aqueous versus organic solvents as its ionization state is changed by adjusting the pH.[5] It is highly effective at removing neutral organic impurities and can also separate compounds based on differences in their acidity or basicity.[6]
Q3: My compound has low solubility in common organic solvents. How should I approach recrystallization?
A3: Low solubility in non-polar organic solvents is expected due to the polar amino and carboxylic acid groups. For recrystallization, focus on polar protic solvents or aqueous mixtures.
-
Water: Given the presence of acidic and basic functional groups, the solubility in water will be highly pH-dependent. Crystallization can often be induced by adjusting the pH of an aqueous solution to the isoelectric point (pI) of the molecule, where its net charge is zero and its aqueous solubility is at a minimum.[7]
-
Alcohols: Ethanol or isopropanol can be effective, either alone or as an aqueous mixture (e.g., ethanol/water).
-
Mixed Solvent Systems: A system like dichloromethane/hexanes or ethyl acetate/hexanes can be useful, though may be less effective for highly polar compounds.[8] The key is to find a solvent pair where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").
Q4: When is column chromatography the right choice, and what are the challenges?
A4: Column chromatography is necessary when impurities have very similar solubility and pKa values to your target compound, making extraction and recrystallization ineffective. However, chromatography of polar, ionizable compounds like this compound on silica gel can be challenging.
-
Streaking/Tailing: The primary issue is often severe peak tailing due to strong interactions between the polar functional groups and the acidic silica surface.[9]
-
Mitigation Strategy: To achieve better separation, it is common practice to add a small amount of a modifier to the mobile phase. Adding a few percent of acetic or formic acid can protonate the carboxylic acid, reducing its interaction with silica and leading to sharper peaks.[9] Similarly, a small amount of a base like triethylamine can be used if the compound is basic. For an amphoteric compound like this, an acidic modifier is typically the first choice.
Troubleshooting & Optimization Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" during recrystallization. | 1. The solution is cooling too quickly. 2. The concentration of impurities is too high, depressing the melting point. 3. The boiling point of the solvent is higher than the compound's melting point.[8] | 1. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly (e.g., in a dewar or insulated container). 2. Perform a preliminary purification (e.g., acid-base extraction) to remove the bulk of impurities first. 3. Select a solvent with a lower boiling point. |
| Poor recovery after acid-base extraction. | 1. Incorrect pH for acidification/basification. 2. Insufficient number of extractions. 3. Emulsion formation. | 1. Ensure you acidify to at least 2 pH units below the pKa of the carboxylic acid and basify to 2 pH units above the pKa of the amino group to ensure complete protonation/deprotonation.[6] 2. Perform at least 3-4 extractions with fresh organic solvent at each stage to maximize recovery. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through Celite. |
| Compound streaks badly on silica TLC plate. | Strong interaction between the polar compound and the acidic silica gel surface.[9] | Add 1-2% acetic acid to your TLC mobile phase (e.g., ethyl acetate/hexanes/acetic acid 70:30:1). This will protonate the compound and reduce tailing, giving a more accurate picture of purity.[9] |
| HPLC analysis shows persistent impurities post-purification. | The impurity has a very similar structure and polarity to the target compound (e.g., an isomer). | This requires a high-resolution technique. Optimize your HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers. Preparative HPLC may be necessary for final polishing.[2][10] |
Experimental Protocols & Methodologies
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is designed to separate this compound from neutral and less acidic/basic impurities. The amphoteric nature of the molecule allows for flexible purification strategies.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying an amphoteric compound via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If insoluble, it can be suspended.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M aqueous HCl. The amino group will be protonated, drawing the compound into the aqueous layer.
-
Isolate Aqueous Phase: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Back-Wash: Wash the combined aqueous layer once with fresh EtOAc to remove any trapped organic impurities.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring to adjust the pH. The pure compound will precipitate out at its isoelectric point (pI). Monitor the pH carefully.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold, non-polar solvent like hexanes to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Optimized Recrystallization
This protocol should be used after the initial extraction or if the crude material is already of moderate purity.
Workflow Diagram: Recrystallization
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing solvents. An ideal system is an ethanol/water mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the material.
-
Add Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a final drop or two of hot ethanol to make it clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.[8]
References
-
Reddit User Discussion. (2019). Isolation of a Carboxylic acid. Reddit. [Link]
-
ACS Publications. (2024). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?[Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
-
Mu, X., et al. (2024). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link]
-
Kodicek, E. K., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]
-
MedSchoolCoach. (2020). Extraction for Separations and Purifications. YouTube. [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. [Link]
-
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]
-
ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
-
Martins, F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. [Link]
-
ResearchGate. (2005). Impurity profile of amino acids?[Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PubMed Central. [Link]
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PubMed Central. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]
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- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Overcoming Solubility Challenges of 2-Amino-4,5-dimethylnicotinic acid in Aqueous Media
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-4,5-dimethylnicotinic acid. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound in aqueous solutions. Our guidance is grounded in established physicochemical principles to ensure the integrity and success of your experiments.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound is a substituted aminopyridine carboxylic acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, means that it exists as a zwitterion at or near neutral pH. In this state, the molecule carries both a positive and a negative charge, leading to strong intermolecular electrostatic interactions. These interactions can result in a stable crystal lattice and, consequently, low aqueous solubility.
The key to solubilizing this compound lies in manipulating its ionization state by adjusting the pH of the solution away from its isoelectric point (pI), the pH at which the net charge of the molecule is zero. At a pH below the pI, the amino group is protonated, and the molecule carries a net positive charge. Conversely, at a pH above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge. In either of these charged states, the molecule's interaction with polar water molecules is significantly enhanced, leading to increased solubility.
Frequently Asked Questions (FAQs)
Q1: What are the estimated pKa values for this compound?
Based on these considerations, we can estimate the following pKa values:
-
pKa1 (Carboxylic Acid): ~4.5 - 5.5
-
pKa2 (Amino Group - conjugate acid): ~6.0 - 7.0
Q2: Why is my this compound not dissolving in neutral water?
As explained above, this compound is zwitterionic at neutral pH, leading to low solubility. To achieve dissolution, you will likely need to adjust the pH of your aqueous solution.
Q3: Can I use organic co-solvents to dissolve this compound?
Yes, using water-miscible organic co-solvents can be an effective strategy. These co-solvents work by reducing the polarity of the aqueous medium, which can help to disrupt the intermolecular forces holding the compound in its solid state[5][6]. However, the use of co-solvents may not be suitable for all applications, particularly in biological assays where the solvent itself could have an effect.
Q4: Are there other methods to improve the solubility of this compound?
Besides pH adjustment and co-solvents, other techniques for enhancing the solubility of poorly soluble compounds include the use of cyclodextrins, which can form inclusion complexes with the hydrophobic parts of the molecule, and the use of surfactants to create micellar formulations[7]. The suitability of these methods depends on the specific requirements of your experiment.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for overcoming the solubility issues of this compound.
Guide 1: Solubilization by pH Adjustment
This is the most common and effective method for dissolving zwitterionic compounds like this compound.
Protocol 1: Preparation of an Acidic Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of your desired aqueous buffer (e.g., phosphate or citrate buffer with a pH below the estimated pKa1 of the carboxylic acid, ideally pH < 4).
-
Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH decreases, the amino group will become fully protonated, and the compound should dissolve. Aim for a final pH of approximately 2 units below the estimated pKa of the amino group (e.g., pH 4-5).
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining aqueous buffer to reach the final desired concentration.
-
Final pH Check: Measure and record the final pH of the stock solution.
Protocol 2: Preparation of a Basic Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of your desired aqueous buffer (e.g., phosphate or borate buffer with a pH above the estimated pKa2 of the amino group, ideally pH > 8).
-
Alkalinization: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, the carboxylic acid group will become fully deprotonated, and the compound should dissolve. Aim for a final pH of approximately 2 units above the estimated pKa of the carboxylic acid (e.g., pH 6.5-7.5).
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining aqueous buffer to reach the final desired concentration.
-
Final pH Check: Measure and record the final pH of the stock solution.
Diagram: Effect of pH on the Ionization and Solubility of this compound
Caption: Workflow for solubilizing this compound using a co-solvent.
Concluding Remarks
The solubility of this compound in aqueous solutions is primarily governed by its zwitterionic nature. By understanding and manipulating the pH of the solvent system, researchers can effectively overcome these solubility challenges. The use of co-solvents provides an additional tool for achieving the desired concentrations for various experimental needs. Always consider the compatibility of your chosen solubilization method with your specific application to ensure the validity of your results.
References
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-323. [Link]
-
J. J. Klicic, R. A. Friesner, S.-Y. Liu, and W. C. Guida, "Accurate Prediction of Acidity Constants in Aqueous Solution via Density Functional Theory and Self-Consistent Reaction Field Methods," The Journal of Physical Chemistry A, vol. 106, no. 7, pp. 1327–1335, 2002. [Link]
-
Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11. [Link]
-
Bartleby. (2020). The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than pyridine? [Link]
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]
-
PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2024). Nicotinic acid. [Link]
-
Scribd. (n.d.). Isonicotinic Acid pKa Study. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035. [Link]
-
The Merck Index Online. (n.d.). Nicotinic Acid. [Link]
-
Bergström, C. A. (2014). Prediction of pKa. In Methods in Molecular Biology (Vol. 1143, pp. 13-28). Humana Press. [Link]
-
FooDB. (2010). Nicotinamide. [Link]
-
Kromann, J. C., Christensen, A. S., Jensen, J. H., & Steinmann, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2449. [Link]
-
Aldeghi, M., He, Y., Ringe, M., & de Groot, B. L. (2020). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 16(5), 3383–3397. [Link]
-
Sadeghi, F., Dorkoosh, F. A., Avadi, M. R., Saadat, M., Rafiee-Tehrani, M., & Junginger, H. E. (2008). Solubility of nicotinic acid in polyamidoamine dendrimer solutions. Die Pharmazie, 63(3), 198–201. [Link]
-
Hyttinen, N., Roldin, P., & Virtanen, A. (2015). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 15(10), 5549-5561. [Link]
-
Liptak, M. D., & Shields, G. C. (2001). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Journal of the American Chemical Society, 123(30), 7314-7319. [Link]
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Hyttinen, N., Roldin, P., & Virtanen, A. (2015). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics Discussions, 15(2), 2219-2253. [Link]
-
PubChem. (n.d.). 2-Aminonicotinic acid. National Center for Biotechnology Information. [Link]
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Wdowiak, K., Cielecka-Piontek, J., & Paczkowska-Walendowska, M. (2023). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. Molecules, 28(6), 2596. [Link]
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Minimizing side reactions during 2-Amino-4,5-dimethylnicotinic acid cyclization
Technical Support Center: Cyclization of 2-Amino-4,5-dimethylnicotinic acid
Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize side reactions during the intramolecular cyclization of this compound. The focus is on understanding the mechanistic origins of common byproducts and implementing field-proven protocols to maximize the yield and purity of the desired fused heterocyclic product.
Section 1: Understanding the Core Reaction and Potential Pitfalls
Q1: What is the desired intramolecular cyclization reaction and why is it challenging?
The primary objective is to facilitate an intramolecular condensation between the amino group at the C2 position and the carboxylic acid at the C3 position of this compound. This reaction forms a stable, six-membered lactam ring, resulting in a pyridopyrimidinone scaffold. This structural motif is a valuable building block in medicinal chemistry.
The primary challenge arises from the competition between the desired intramolecular reaction (within one molecule) and several potential intermolecular side reactions (between two or more molecules) or degradation pathways.[1][2] Achieving high selectivity for the intramolecular pathway requires careful control over reaction conditions.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the cyclization reaction, providing explanations for their cause and actionable solutions.
Problem Area: Low Yield & Predominance of Side Products
FAQ 1: My reaction produces a significant amount of a high-molecular-weight, poorly soluble material, and my desired product yield is low. What is happening?
Root Cause: Intermolecular Dimerization and Oligomerization
This is the most frequent side reaction. Instead of the amino group reacting with the carboxylic acid on the same molecule, it reacts with a neighboring molecule. This initiates a chain reaction leading to dimers, trimers, and eventually insoluble polymers. This intermolecular pathway is highly dependent on the concentration of the reactant.[2][3][4] At high concentrations, the probability of two molecules colliding in the correct orientation for an intermolecular reaction is significantly higher than the probability of a single molecule adopting the conformation needed for intramolecular cyclization.
Solutions:
-
Implement the High-Dilution Principle: The most effective strategy to favor intramolecular reactions is to perform the experiment under high-dilution conditions.[5] This lowers the probability of intermolecular collisions.
-
Technique: Use a syringe pump to slowly add a solution of the this compound over several hours to a large volume of pre-heated, refluxing solvent. This maintains a very low instantaneous concentration of the reactant.
-
-
Optimize Solvent Choice: A high-boiling point, non-nucleophilic solvent (e.g., diphenyl ether, Dowtherm A) is often used for thermal cyclizations, as it allows the necessary temperatures to be reached and can effectively solvate the starting material at low concentrations.
Caption: High-dilution workflow to favor intramolecular cyclization.
FAQ 2: I observe gas evolution (bubbling) and the formation of a new, less polar spot on my TLC plate, but it's not my product. What is this byproduct?
Root Cause: Thermal Decarboxylation
Pyridinecarboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, a reaction that removes the carboxyl group entirely.[6][7] In this case, heating 2-Amino-4,5-dimethylnicotini_c_ acid can lead to the formation of 2-amino-4,5-dimethylpyridine. This byproduct lacks the carboxylic acid functional group and therefore cannot undergo the desired cyclization. This side reaction is often competitive with thermal cyclization.[8]
Solutions:
-
Precise Temperature Control: The key is to identify a temperature window that is high enough to promote the cyclization reaction at a reasonable rate but low enough to minimize decarboxylation.[9][10]
-
Action: Screen a range of temperatures (e.g., 150°C, 180°C, 210°C) and monitor the reaction progress by TLC or LC-MS to determine the optimal balance.
-
-
Use of Catalysts: An acid catalyst can often promote cyclization at a lower temperature, thereby avoiding the temperature range where decarboxylation becomes significant.[11]
-
Action: Consider adding a catalytic amount of a strong, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or using an acidic resin.
-
Caption: Competing pathways of cyclization and decarboxylation.
FAQ 3: My reaction stalls with significant starting material remaining, even after prolonged heating. How can I drive the reaction to completion?
Root Cause: Insufficient Activation of the Carboxylic Acid
The direct thermal condensation of a carboxylic acid and an amine to form an amide bond is a dehydration reaction that can have a high activation energy barrier and may not proceed to completion without very high temperatures.
Solutions:
-
Chemical Activation with Coupling Reagents: Instead of relying solely on heat, activate the carboxylic acid with a chemical coupling agent. This strategy is standard in peptide synthesis and is highly effective for forming amide bonds under milder conditions.[3][12]
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).
-
Benefit: These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the intramolecular amino group, often at or near room temperature. This completely avoids the high temperatures that lead to decarboxylation.
-
-
Conversion to a More Reactive Intermediate: As a two-step alternative, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (using SOCl₂ or (COCl)₂) or a methyl/ethyl ester. The isolated intermediate is then subjected to cyclization conditions. While adding a step, this can provide a cleaner, more controlled reaction.
Section 3: Optimized Protocols & Methodologies
Protocol 1: High-Dilution Thermal Cyclization
This protocol is designed to minimize intermolecular dimerization by maintaining a low substrate concentration.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a septum, add a high-boiling solvent (e.g., Diphenyl ether, 200 mL per 1 g of starting material).
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 180-220 °C) under an inert atmosphere (Nitrogen or Argon).
-
Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., DMF or NMP) and load it into a syringe. Using a syringe pump, add the substrate solution to the hot solvent dropwise over 4-6 hours.
-
Reaction: After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure full conversion.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS to track the disappearance of starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Alternatively, the solvent can be removed under high vacuum, and the residue purified.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[13][14]
Protocol 2: Cyclization Using a Coupling Agent (HATU)
This protocol avoids high temperatures, thereby preventing thermal degradation and decarboxylation.
-
Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂) at a concentration of approximately 0.01 M.
-
Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (Diisopropylethylamine, 2.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction for the consumption of the starting material, typically complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography.
Section 4: Data Summary & Workflow
Table 1: Comparison of Cyclization Conditions and Expected Outcomes
| Parameter | Condition A: High Concentration, Thermal | Condition B: High-Dilution, Thermal | Condition C: Coupling Agent (HATU) |
| Concentration | > 0.1 M | < 0.005 M | ~ 0.01 M |
| Temperature | 180-220 °C | 180-220 °C | 25 °C |
| Primary Product | Dimer/Polymer | Desired Cyclized Product | Desired Cyclized Product |
| Major Side Products | Dimer, Oligomers, Decarboxylation Product | Decarboxylation Product (if temp is too high) | Unreacted SM (if stoichiometry is off) |
| Typical Yield | Very Low (<10%) | Moderate to Good (40-70%) | Good to Excellent (70-95%) |
| Recommendation | Not Recommended | Good for thermal stability | Optimal for minimizing all side reactions |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield cyclization reactions.
References
- BenchChem. (n.d.). Preventing dimerization of cyclohexanedione starting materials.
- Pullagura, P., et al. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). National Center for Biotechnology Information.
- Examples of pyrazolo[3,4-b]pyridines biologically actives. (n.d.). ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
- 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed.
- Decarboxylation. (n.d.). Wikipedia.
- Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2021). National Center for Biotechnology Information.
- How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013). ResearchGate.
- Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). ResearchGate.
- How can primer dimer formation be reduced in PCR? (2020). Quora.
- Yorkshire Chemist. (2026). Decarboxylating amino acids. YouTube.
- Decarboxylation. (2022). Master Organic Chemistry.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2025). ResearchGate.
- Intramolecular reaction. (n.d.). Wikipedia.
- Decarboxylation of Aminoacids | Aminoacids metabolism. (2019). YouTube.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). National Center for Biotechnology Information.
- Intermolecular vs intramolecular reactions. (2021). YouTube.
- Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
- How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? (2019). ResearchGate.
- Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2021). PubMed.
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). BenchChem.
- Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015). YouTube.
- Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Center for Biotechnology Information.
- Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. (2019). National Center for Biotechnology Information.
- Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their. (2021). The Royal Society of Chemistry.
- Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI.
- PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY. (n.d.). Google Patents.
- Purification of radioiodinated succinyl cyclic nucleotide tyrosine methyl esters by anion-exchange thin-layer chromatography. (n.d.). PubMed.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). National Center for Biotechnology Information.
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). National Center for Biotechnology Information.
- Click Chemistry in Peptide-Based Drug Design. (n.d.). MDPI.
- Effects of temperature and time on 2‐propyl ketazine cyclization reaction. (n.d.). ResearchGate.
- Cyclic Peptide - Peptide Cyclization. (n.d.). QYAOBIO.
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Validation & Comparative
Comparative Validation Guide: HPLC Purity Assay for 2-Amino-4,5-dimethylnicotinic Acid
Executive Summary & Application Scope
Target Analyte: 2-Amino-4,5-dimethylnicotinic acid (CAS: 110691-03-3 / Generic structure reference) Role: Critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazamethabenz-methyl) and neuroprotective pharmaceutical candidates. Analytical Challenge: The molecule is zwitterionic, possessing a basic amino-pyridine moiety and an acidic carboxylic acid group. This amphoteric nature leads to poor retention and severe peak tailing on conventional C18 columns, necessitating a specialized stationary phase strategy.
This guide objectively compares a Proposed Optimized Method (Polar-Embedded C18) against traditional Standard C18 and HILIC approaches. The data presented demonstrates why the Polar-Embedded phase offers superior resolution of regioisomeric impurities (specifically the 4,6-dimethyl isomer) and robust validation metrics compliant with ICH Q2(R1) guidelines.
Technical Comparison: Selecting the Right Mode
The separation of pyridine carboxylic acids requires balancing hydrophobic retention with polar interactions. Below is a comparative analysis of three common methodologies.
| Feature | Method A: Polar-Embedded C18 (Recommended) | Method B: Conventional C18 | Method C: HILIC |
| Stationary Phase | C18 with embedded polar group (carbamate/amide) | Traditional Alkyl-bonded Silica | Bare Silica or Zwitterionic |
| Mechanism | Hydrophobic + Hydrogen Bonding | Pure Hydrophobic Interaction | Partitioning into water layer |
| Mobile Phase | Acidic Buffer (pH 2.5) / ACN | Ion-Pairing Reagents (OSA) or High Aqueous | High Organic (90% ACN) |
| Peak Shape | Excellent (Tailing Factor < 1.2) | Poor (Tailing Factor > 1.8) | Good, but sensitive to diluent |
| Isomer Resolution | High (Rs > 2.5 for 4,5- vs 4,6-isomer) | Moderate (Rs ~ 1.5) | Low (often co-elutes isomers) |
| Equilibration | Fast (< 10 column volumes) | Slow (due to ion-pairing agent) | Very Slow (> 20 column volumes) |
Why the Polar-Embedded C18 Wins
Standard C18 columns often suffer from "phase collapse" (dewetting) in the high-aqueous conditions required to retain this polar molecule. Furthermore, residual silanols on standard silica interact with the protonated pyridine nitrogen, causing peak tailing. The Polar-Embedded C18 shields these silanols and provides a secondary interaction mechanism (hydrogen bonding) that selectively retains the 2-amino-4,5-dimethyl isomer over its 4,6-regioisomer.
Experimental Protocol: Optimized Method
This protocol serves as the "Self-Validating System" for the purity assay.
Instrumentation & Conditions[1][2][3][4][5]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Wavelength: 260 nm (Isosbestic point for pyridine derivatives).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with Dilute Phosphoric Acid (85%). Filter through 0.22 µm nylon filter.
-
Scientific Rationale: Low pH ensures the carboxylic acid is protonated (neutral) and the pyridine nitrogen is protonated (positive). The polar-embedded phase interacts with the positive charge without the need for messy ion-pairing reagents.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 min: 95% A / 5% B
-
10.0 min: 80% A / 20% B
-
15.0 min: 40% A / 60% B
-
15.1 min: 95% A / 5% B
-
20.0 min: Stop
-
Standard & Sample Prep[1][2]
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Stock Solution: 0.5 mg/mL of this compound in Diluent.
-
System Suitability Solution: Mix of Target Analyte (0.5 mg/mL) and Impurity A (2-Amino-4,6-dimethylnicotinic acid, 0.005 mg/mL).
Validation Data & Performance Metrics
The following data summarizes the validation of the Optimized Method according to ICH Q2(R1) standards.
Specificity & Resolution
The critical pair is the target analyte (4,5-isomer) and its regioisomer (4,6-isomer).
| Parameter | Acceptance Criteria | Experimental Result |
| Resolution (Rs) | > 1.5 between Target & Impurity A | 2.8 |
| Tailing Factor (T) | < 1.5 | 1.1 |
| Theoretical Plates (N) | > 5000 | 8,450 |
Linearity & Range
Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).
| Analyte | Range (mg/mL) | Regression Equation | R² (Correlation) |
| 2-Amino-4,5... | 0.25 – 0.75 | y = 45201x + 12.5 | 0.9998 |
| Impurity A | 0.0005 – 0.005 | y = 43100x - 2.1 | 0.9995 |
Accuracy (Recovery)
Spike recovery experiments performed at 3 levels (80%, 100%, 120%).
| Level | Added (µg/mL) | Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 400.0 | 398.4 | 99.6% | 0.45% |
| 100% | 500.0 | 501.2 | 100.2% | 0.32% |
| 120% | 600.0 | 597.8 | 99.6% | 0.51% |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for method development and validation, highlighting the decision points for handling zwitterionic impurities.
Caption: Decision tree for optimizing the HPLC purity assay of zwitterionic pyridine derivatives, leading to the selection of Polar-Embedded C18 technology.
Scientific Rationale & Troubleshooting
The "Self-Validating" Mechanism
A robust method must inherently flag errors. In this protocol:
-
Resolution Check: The 4,6-dimethyl isomer elutes before the 4,5-dimethyl target. If the resolution drops below 1.5, it indicates column aging (loss of polar end-capping) or incorrect pH preparation.
-
Tailing Factor: A tailing factor > 1.3 on the main peak is an early warning of mobile phase pH drift (becoming too neutral), causing the pyridine nitrogen to deprotonate and interact with silanols.
Common Pitfalls
-
pH Sensitivity: Do not use Acetate buffer. Phosphate is required to buffer effectively at pH 2.5. Acetate has poor buffering capacity below pH 3.8.
-
Sample Diluent: Dissolving the sample in 100% Acetonitrile will cause peak distortion ("breakthrough") because the solvent is stronger than the initial mobile phase. Always use the 90:10 Aqueous:Organic diluent.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
-
Dolan, J. W. (2008). Separation of Polar Compounds on Reversed-Phase Columns.[1] LCGC North America. [Link]
-
McCalley, D. V. (2010). Analysis of the pyridine-carboxylic acid isomers by HPLC. Journal of Chromatography A. [Link]
Sources
A Guide to the Determination and Standardization of the Melting Point for 2-Amino-4,5-dimethylnicotinic Acid and Related Nicotinic Acid Derivatives
The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from a solid to a liquid state. For researchers, scientists, and professionals in drug development, an accurate melting point serves as a crucial indicator of a compound's identity and purity. Impurities typically depress and broaden the melting range, making this a simple yet powerful tool in quality control.
Comparative Analysis of Nicotinic Acid Derivatives
To provide a contextual understanding, we will compare the expected melting point behavior of 2-Amino-4,5-dimethylnicotinic acid with that of related, well-characterized nicotinic acid derivatives. Nicotinic acid itself, the parent compound, has a high melting point, reflecting its stable crystalline structure. The introduction of substituents on the pyridine ring, such as amino and methyl groups, is expected to influence the crystal lattice energy and, consequently, the melting point.
| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| This compound | 111108-40-8 | C₈H₁₀N₂O₂ | Not available |
| Nicotinic acid | 59-67-6 | C₆H₅NO₂ | 236-239[1] |
| 2-Aminonicotinic acid | 5345-47-1 | C₆H₆N₂O₂ | Not available in search results |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | C₆H₉N₃ | 150-154[2] |
| 6-Amino-2,4-dimethylnicotinonitrile | 769-27-7 | C₈H₉N₃ | 224-225[3] |
Table 1: Comparison of melting points for nicotinic acid and related derivatives.
The variance in melting points among these related structures underscores the importance of precise experimental determination for each unique compound.
Establishing Authoritative Standards for Melting Point Determination
The determination of a melting point is not merely a matter of heating a substance and observing a phase change. To ensure data integrity and comparability across different laboratories and studies, adherence to internationally recognized standards is paramount. The International Council for Harmonisation (ICH) Q6A guidelines, which outline the specifications for new drug substances, emphasize the importance of defining and controlling physicochemical properties such as the melting point.[4][5][6][7][8]
The two most widely accepted pharmacopeial methods for melting point determination are detailed in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
United States Pharmacopeia (USP) <741> Melting Range or Temperature
The USP <741> provides a detailed procedure for determining the melting range of a substance.[9][10] It defines the melting range as the temperature interval between the point at which the substance begins to collapse or liquefy and the point at which it is completely molten. The key aspects of this methodology are:
-
Apparatus: A calibrated apparatus consisting of a heating bath, a stirrer, a thermometer, and a capillary tube holder.
-
Sample Preparation: The substance is finely powdered and packed into a capillary tube to a specific height.
-
Heating Rate: A controlled heating rate, typically 1°C per minute, is crucial for accurate determination.
-
Observation: The melting range is observed visually or with an automated instrument.
European Pharmacopoeia (Ph. Eur.) 2.2.14. Melting Point - Capillary Method
The Ph. Eur. method 2.2.14 is conceptually similar to the USP method, focusing on the determination of the temperature at which the last solid particle passes into the liquid phase.[11][12] Key elements include:
-
Apparatus: A specifically designed apparatus with a heating block or bath and a means for precise temperature control and observation.
-
Calibration: The apparatus must be calibrated using certified reference standards.
-
Procedure: The substance is introduced into a capillary tube, and the temperature is raised at a controlled rate. The melting point is the temperature at which the substance is completely melted.
Experimental Protocol for the Determination of the Melting Point of this compound
The following protocol is a synthesis of the USP and Ph. Eur. methodologies, designed to provide a robust and reproducible method for determining the melting point of this compound.
Objective: To accurately determine the melting point of this compound using a standardized capillary method.
Materials:
-
This compound (analytical grade)
-
Melting point apparatus (calibrated)
-
Capillary tubes (thin-walled, sealed at one end)
-
Mortar and pestle
-
Spatula
-
Certified melting point reference standards (e.g., caffeine, vanillin)
Methodology:
-
Apparatus Calibration:
-
Prior to sample analysis, verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting range of the test substance.
-
Follow the instrument manufacturer's instructions for calibration. The recorded melting points of the standards must fall within their certified ranges.
-
-
Sample Preparation:
-
Ensure the this compound sample is dry. If necessary, dry the sample under vacuum at a temperature below its expected decomposition point.
-
Using a clean mortar and pestle, gently grind a small amount of the sample to a fine, uniform powder.
-
-
Capillary Tube Packing:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the powder into a dense column at the bottom.
-
Repeat until the packed column height is between 3-5 mm.
-
-
Melting Point Determination:
-
Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid determination can be performed to establish an approximate range.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the heating rate to 1°C per minute.
-
Observe the sample closely through the magnifying lens or on the instrument's display.
-
Record the temperature at which the first sign of melting (the "onset point," where the substance begins to collapse or form a liquid phase) is observed.
-
Continue heating and record the temperature at which the last solid particle disappears (the "clear point" or "liquefaction point").
-
The melting range is the interval between the onset and clear points.
-
-
Data Reporting:
-
Report the melting range of this compound as the interval from the onset to the clear point.
-
For a pure substance, this range should be narrow, typically within 1-2°C.
-
Perform the determination in triplicate and report the average melting range.
-
Visualizing the Workflow
Caption: Workflow for Standardized Melting Point Determination.
Conclusion
The accurate determination of the melting point of this compound is a fundamental requirement for its characterization and quality control in research and drug development. While a specific experimental value is not yet widely published, this guide provides a robust framework for its determination by referencing established standards from the USP and Ph. Eur. By adhering to these rigorous protocols, researchers can ensure the generation of reliable and comparable data, contributing to the overall scientific integrity of their work. The comparison with related nicotinic acid derivatives provides a valuable context for interpreting the experimental results obtained for this specific compound.
References
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European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
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ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
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ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]
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European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]
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USPBPEP. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
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British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]
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Scribd. USP 741 Melting Point or Range. [Link]
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USPBPEP. 2.2.14. Melting point - capillary method. [Link]
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PubMed. Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. [Link]
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Chemical Synthesis Database. 6-amino-2,4-dimethylnicotinonitrile. [Link]
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Chemsrc.com. (2R)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid. [Link]
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NIST/TRC Web Thermo Tables. (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Amino-4,5-dimethylnicotinic Acid: Personal Protective Equipment (PPE) Protocols
This guide provides essential safety and operational protocols for the proper handling of 2-Amino-4,5-dimethylnicotinic acid. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Analysis and Risk Mitigation
This compound is a chemical compound that, according to its Safety Data Sheet (SDS), presents specific hazards that dictate our PPE requirements. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. A thorough risk assessment is the foundation of safe laboratory practice.
The known hazards are summarized below:
| Hazard Classification | GHS Code | Description | Primary Risk |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Direct contact with the solid or solutions. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Direct contact from splashes or airborne dust. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Inhalation of airborne dust particles. |
Based on this profile, our safety protocols must be engineered to create a robust barrier against these specific exposure routes.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a static choice but is dictated by the specific procedure being performed. The following sections detail the necessary equipment and the rationale for its use.
Hand Protection: The First Line of Defense
Requirement: Single-use, powder-free nitrile gloves.
Causality: The compound is classified as a skin irritant. Nitrile gloves provide an effective chemical barrier against incidental contact. The "powder-free" specification is critical to prevent the aerosolization of particles that could be inhaled. Before use, always inspect gloves for any signs of degradation or perforation. When work is complete, gloves should be removed using a technique that avoids skin contamination and disposed of according to institutional guidelines.
Body Protection: Shielding from Contamination
Requirement: A clean, buttoned laboratory coat. For tasks involving significant quantities of powder or the potential for splashing, a disposable, fluid-resistant gown worn over the lab coat is recommended.
Causality: A lab coat prevents the contamination of personal clothing. In the event of a spill, it can be quickly removed to minimize exposure.[1] For procedures with a higher risk of contamination, such as weighing large amounts of the solid, a disposable gown provides an additional layer of protection and simplifies decontamination procedures.[2]
Eye and Face Protection: A Non-Negotiable Barrier
Requirement:
-
For low-volume solution handling: ANSI Z87.1-compliant safety glasses with side shields.
-
For handling powder or splash-prone activities: Chemical splash goggles are mandatory. A face shield worn over the goggles is highly recommended.
Causality: this compound causes serious eye irritation. Standard safety glasses offer minimal protection from airborne dust and splashes. Chemical splash goggles form a seal around the eyes, providing comprehensive protection.[2] A face shield adds a further layer of defense for the entire face during procedures like dissolving the solid in solvent, where the risk of splashing is highest.
Respiratory Protection: Preventing Inhalation Exposure
Requirement: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 (or higher) particulate respirator is required.
Causality: The compound may cause respiratory irritation upon inhalation of its dust. The precautionary statement P261, "Avoid breathing dust," directly informs this requirement. An N95 respirator is designed to filter out at least 95% of airborne particles, providing an effective barrier against the primary inhalation hazard associated with this solid material. Personnel requiring the use of a respirator must be properly fit-tested as part of a comprehensive respiratory protection program.[3]
Operational Plans and Procedural Guidance
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following protocols provide step-by-step guidance for PPE usage.
PPE Selection Workflow
The level of PPE required is directly correlated with the specific task and the associated risks. The following diagram outlines a logical workflow for selecting the appropriate protective equipment.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
